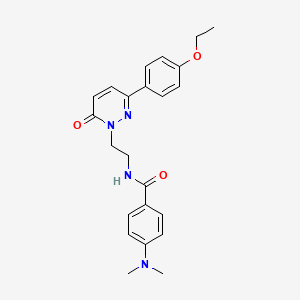

4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, commonly referred to as a pyridazinone derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Compound Overview

The compound is characterized by the following structural features:

- Pyridazinone ring : A heterocyclic structure known for various biological activities.

- Ethoxyphenyl group : Enhances lipophilicity and potentially modulates biological interactions.

- Dimethylamino group : May influence pharmacological properties and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinone Ring : This can be achieved through cyclization of hydrazine derivatives with diketones or keto acids.

- Introduction of the Ethoxyphenyl Group : Conducted via electrophilic aromatic substitution reactions.

- Attachment of the Dimethylamino and Benzamide Moieties : Coupling reactions using reagents like carbodiimides facilitate this step.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial and fungal strains, suggesting potential as novel antibacterial agents.

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro assays have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induces apoptosis |

| MDA-MB-231 | 2.00 | G1 cell cycle arrest |

| A2780 (ovarian) | 1.50 | Apoptosis promotion |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial survival.

- Receptor Interaction : Binding to specific cellular receptors could alter signal transduction pathways critical for cell growth and survival.

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and immune responses .

Comparative Studies

When compared with other pyridazinone derivatives, such as those with methoxy or chlorophenyl substitutions, this compound exhibits unique potency profiles against certain cancer types and microbial strains. For instance:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)... | High | Moderate |

| N-(2-(3-(4-methoxyphenyl)... | Moderate | High |

| N-(2-(3-(4-chlorophenyl)... | Low | High |

Case Studies

Recent studies have highlighted the effectiveness of this compound in xenograft models, where it demonstrated significant tumor growth inhibition compared to standard treatments . The findings suggest that it could serve as a lead compound for further development in cancer therapeutics.

Properties

IUPAC Name |

4-(dimethylamino)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-4-30-20-11-7-17(8-12-20)21-13-14-22(28)27(25-21)16-15-24-23(29)18-5-9-19(10-6-18)26(2)3/h5-14H,4,15-16H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWKETLPGZMPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.